
Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzoyl group attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate typically involves the esterification of 2-(4-fluorobenzoyl)-3-methylbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the methyl group on the butanoate chain.
Methyl 2-fluorobenzoate: Contains a methyl ester instead of an ethyl ester and lacks the additional carbon chain.
4-Fluorobenzoyl chloride: A more reactive compound used in acylation reactions.
Uniqueness: Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate is unique due to the presence of both the fluorobenzoyl group and the methyl-substituted butanoate chain. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H17FO3 |
|---|---|
Peso molecular |
252.28 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate |
InChI |
InChI=1S/C14H17FO3/c1-4-18-14(17)12(9(2)3)13(16)10-5-7-11(15)8-6-10/h5-9,12H,4H2,1-3H3 |
Clave InChI |
KLQZNOATLQVFNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)C(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
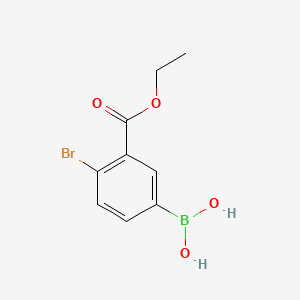

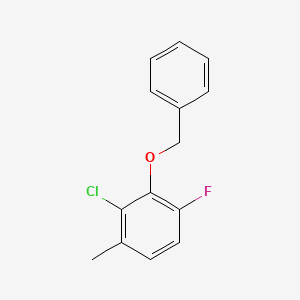
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
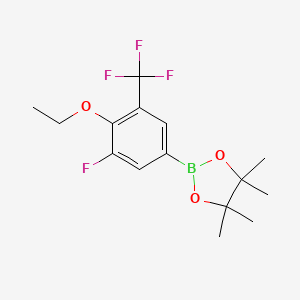
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)


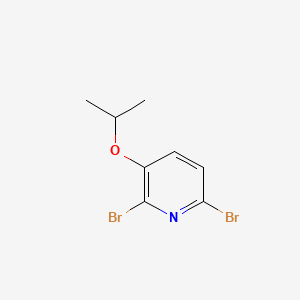
![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
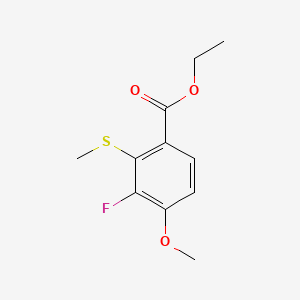
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
